molecular formula C10H15N3O4S B10969950 (5-Methyl-1,2-oxazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(5-Methyl-1,2-oxazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10969950
M. Wt: 273.31 g/mol
InChI Key: QKYIWLYYYIBQKJ-UHFFFAOYSA-N
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Description

(5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is a complex organic compound with a unique structure that combines an isoxazole ring with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps. One common approach is the cyclization of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of isoxazole derivatives . The reaction conditions often include the use of hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine moiety allows for substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the treatment of neurological disorders .

Medicine

In medicine, (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of diseases such as cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The isoxazole ring and piperazine moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is unique due to its combination of an isoxazole ring and a piperazine moiety with a methylsulfonyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H15N3O4S/c1-8-7-9(11-17-8)10(14)12-3-5-13(6-4-12)18(2,15)16/h7H,3-6H2,1-2H3

InChI Key

QKYIWLYYYIBQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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